molecular formula C21H20NO5P B14451740 Ethyl 4-(diphenoxyphosphorylamino)benzoate CAS No. 75905-80-5

Ethyl 4-(diphenoxyphosphorylamino)benzoate

Cat. No.: B14451740
CAS No.: 75905-80-5
M. Wt: 397.4 g/mol
InChI Key: WHRHETRQAVKPFQ-UHFFFAOYSA-N
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Description

Ethyl 4-(diphenoxyphosphorylamino)benzoate is an organic compound with the molecular formula C21H20NO5P. It is a derivative of benzoate, featuring a phosphorylamino group substituted with diphenoxy groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of ethyl 4-(diphenoxyphosphorylamino)benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of an acid catalyst. The phosphorylamino group is introduced through a reaction with diphenylphosphoryl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .

Chemical Reactions Analysis

Ethyl 4-(diphenoxyphosphorylamino)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-(diphenoxyphosphorylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(diphenoxyphosphorylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The phosphorylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Ethyl 4-(diphenoxyphosphorylamino)benzoate can be compared with other benzoate derivatives and phosphorylamino compounds. Similar compounds include:

The uniqueness of this compound lies in its combination of the benzoate ester with a diphenoxyphosphorylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

75905-80-5

Molecular Formula

C21H20NO5P

Molecular Weight

397.4 g/mol

IUPAC Name

ethyl 4-(diphenoxyphosphorylamino)benzoate

InChI

InChI=1S/C21H20NO5P/c1-2-25-21(23)17-13-15-18(16-14-17)22-28(24,26-19-9-5-3-6-10-19)27-20-11-7-4-8-12-20/h3-16H,2H2,1H3,(H,22,24)

InChI Key

WHRHETRQAVKPFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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